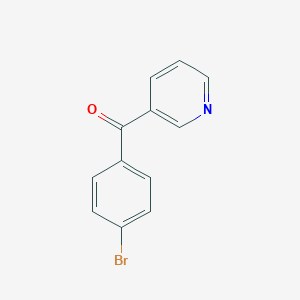
4-Bromophenyl 3-pyridyl ketone
Overview
Description
"4-Bromophenyl 3-pyridyl ketone" is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in fields like organic chemistry and materials science.
Synthesis Analysis
- A study by Wright, Hageman, and McClure (1998) describes the synthesis of 3-pyridyl methyl ketones, which involves a palladium-catalyzed olefination of 3-bromopyridines. This method is compatible with various functional groups and can be applied to bromoquinoline substrates as well (Wright, Hageman, & McClure, 1998).
Molecular Structure Analysis
- The crystal structure of compounds related to 4-Bromophenyl 3-pyridyl ketone has been studied, such as in the work of Zheng Chang-zheng (2011), who synthesized a novel ligand and analyzed its structure through X-ray diffraction (Zheng, 2011).
Chemical Reactions and Properties
- Tao et al. (2012) conducted a study on the hydrogenation of various substituted aryl-pyridyl ketones, showing how modifications like the introduction of a bromo atom to the phenyl ring can influence chemical reactions and properties (Tao et al., 2012).
Physical Properties Analysis
- The photophysics of phenyl pyridyl ketones, which would include compounds like 4-Bromophenyl 3-pyridyl ketone, has been explored by Ortica, Elisei, and Favaro (1995) in different surfactant solutions, providing insights into the physical properties of these compounds (Ortica, Elisei, & Favaro, 1995).
Chemical Properties Analysis
- Studies such as the one by Elisei, Favaro, and Ortica (1994) investigate the photophysics of phenyl pyridyl ketones in various pH conditions, revealing significant insights into the chemical properties of these compounds (Elisei, Favaro, & Ortica, 1994).
Scientific Research Applications
Ruthenium-Catalyzed Enantioselective Hydrogenation
A study by Tao et al. (2012) demonstrates the utility of substituted aryl-pyridyl ketones in the enantioselective hydrogenation process catalyzed by a Ruthenium-based system. This method achieves high enantiomeric excesses, showcasing the potential of such compounds in synthesizing chiral intermediates for histamine H(1) antagonists, highlighting the importance of 4-Bromophenyl 3-pyridyl ketone derivatives in medicinal chemistry (Tao, Li, Ma, Li, Fan, Xie, Ayad, Ratovelomanana-Vidal, & Zhang, 2012).
Continuous Flow Synthesis of 2-Pyridyl Ketones
Sun et al. (2020) developed a rapid and practical method for synthesizing a library of 2-pyridyl ketones in continuous flow. This technique is environmentally friendly and cost-efficient, applicable to a wide range of esters, highlighting the versatility and utility of 4-Bromophenyl 3-pyridyl ketone in facilitating the synthesis of bioactive molecules and ligands for asymmetric catalysis (Sun, Li, Liang, Shan, Shen, Cheng, Ma, & Ye, 2020).
Dinuclear Lanthanide(III) Complexes
Anastasiadis et al. (2013) explored the use of di-2-pyridyl ketone azine in lanthanide chemistry, resulting in dinuclear complexes with unique ligand transformation capabilities. This research signifies the potential of 4-Bromophenyl 3-pyridyl ketone derivatives in the synthesis of materials with interesting magnetic and optical properties (Anastasiadis, Granadeiro, Klouras, Cunha-Silva, Raptopoulou, Psycharis, Bekiari, Balula, Escuer, & Perlepes, 2013).
Enantioselective Synthesis Using Chemical Oxidation-Enzymatic Reduction
Busto, Gotor‐Fernández, and Gotor (2006) demonstrated the enantioselective synthesis of 4-(dimethylamino)pyridines through a combination of chemical oxidation and enzymatic reduction. This method provides access to enantiomerically pure compounds, showcasing the role of 4-Bromophenyl 3-pyridyl ketone derivatives in the development of asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).
Synthesis of 4-Hydroxy-3-Pyridylcoumarins
Manaev, Voevodina, and Traven (2009) reported the synthesis of 4-hydroxy-3-pyridylcoumarins from 3-cinnamoyl-4-hydroxycoumarins and pyridinium salts. This reaction, facilitated by microwave radiation, yields compounds that could be of interest in the development of new materials or pharmaceuticals, illustrating the synthetic utility of pyridyl ketones (Manaev, Voevodina, & Traven, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates cellular processes and leads to these effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it’s likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be permeable to the blood-brain barrier . The compound is also predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
The action of (4-bromophenyl)(pyridin-3-yl)methanone can be influenced by various environmental factors. For instance, the solvent in which the compound is dissolved can affect its absorption and emission spectra . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is used.
properties
IUPAC Name |
(4-bromophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGVUIHZWDVXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022261 | |
| Record name | 4-Bromophenyl 3-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenyl 3-pyridyl ketone | |
CAS RN |
14548-45-9 | |
| Record name | (4-Bromophenyl)-3-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophenyl 3-pyridyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenyl 3-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenyl 3-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOPHENYL 3-PYRIDYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1090341WM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



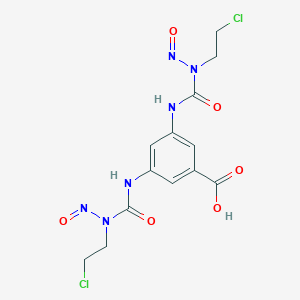


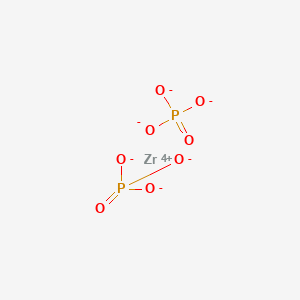
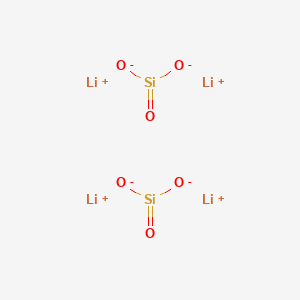
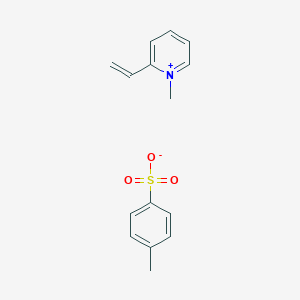
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)

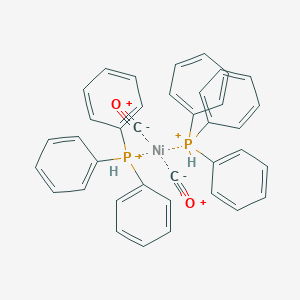
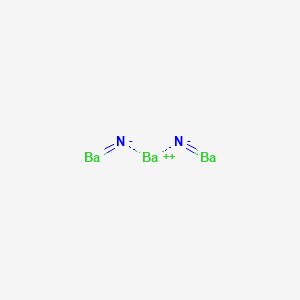
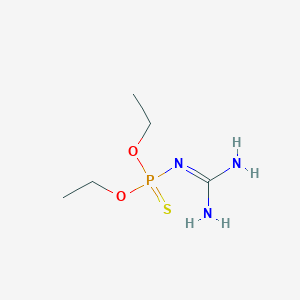
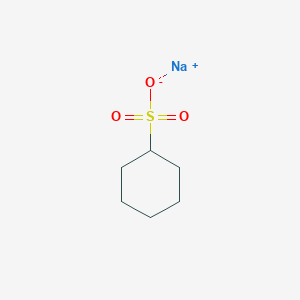
![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)
